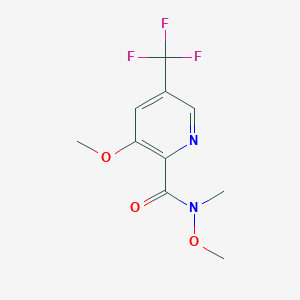
N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C9H9F3N2O2 It is known for its unique structural features, including the presence of a trifluoromethyl group and a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide typically involves the reaction of 5-(trifluoromethyl)picolinic acid with N-methyl-N-methoxyamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules like proteins and DNA.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-5-(trifluoromethyl)picolinamide
- 3,N-Dimethoxy-N-methyl-5-trifluoromethylbenzamide
- N-Methyl-3-(trifluoromethyl)aniline
Uniqueness
N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide stands out due to its unique combination of a picolinamide core and a trifluoromethyl group. This structural feature imparts distinct physicochemical properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11F3N2O3 |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
N,3-dimethoxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H11F3N2O3/c1-15(18-3)9(16)8-7(17-2)4-6(5-14-8)10(11,12)13/h4-5H,1-3H3 |
InChI Key |
WHWMHGMZCZYQME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=N1)C(F)(F)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B13026377.png)
![ethyl3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13026385.png)
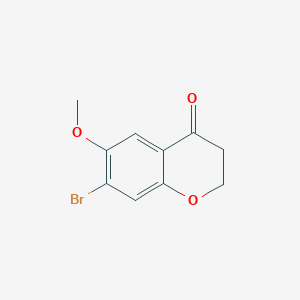
![5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026407.png)
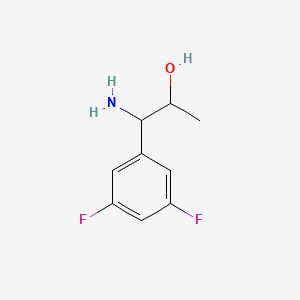
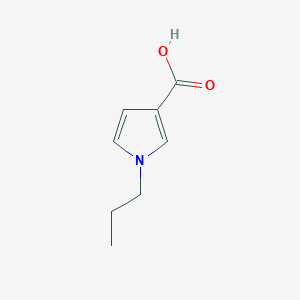
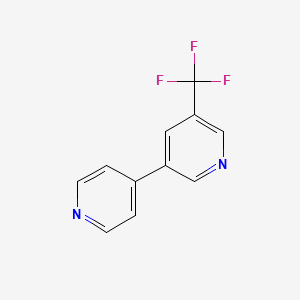
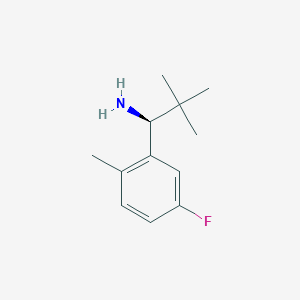

![(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13026440.png)
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13026445.png)

![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)

